molecular formula C17H22N2 B037733 2-(4-Butylphenyl)-5-propylpyrimidine CAS No. 123740-94-3

2-(4-Butylphenyl)-5-propylpyrimidine

Cat. No. B037733
M. Wt: 254.37 g/mol
InChI Key: OJTZWJNIJQJOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Butylphenyl)-5-propylpyrimidine, also known as BPP, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. BPP has been studied for its effects on various physiological and biochemical processes, including its ability to modulate ion channels and its potential anti-inflammatory properties. In

Scientific Research Applications

2-(4-Butylphenyl)-5-propylpyrimidine has been studied for its potential therapeutic applications in various fields, including neurology, cardiology, and immunology. In neurology, 2-(4-Butylphenyl)-5-propylpyrimidine has been shown to modulate ion channels and improve cognitive function in animal models. In cardiology, 2-(4-Butylphenyl)-5-propylpyrimidine has been studied for its potential antiarrhythmic effects. In immunology, 2-(4-Butylphenyl)-5-propylpyrimidine has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.

Mechanism Of Action

2-(4-Butylphenyl)-5-propylpyrimidine is believed to modulate ion channels, particularly the voltage-gated sodium channel, by binding to the channel's inactivation gate. This binding stabilizes the channel in a closed state, reducing the influx of sodium ions and decreasing neuronal excitability. 2-(4-Butylphenyl)-5-propylpyrimidine has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by modulating the NF-kappaB signaling pathway.

Biochemical And Physiological Effects

2-(4-Butylphenyl)-5-propylpyrimidine has been shown to have a variety of biochemical and physiological effects, including reducing neuronal excitability, improving cognitive function, and reducing inflammation. 2-(4-Butylphenyl)-5-propylpyrimidine has also been shown to have antiarrhythmic effects by prolonging the refractory period of cardiac myocytes.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-Butylphenyl)-5-propylpyrimidine in lab experiments is its specificity for the voltage-gated sodium channel, which allows for targeted modulation of neuronal excitability. However, 2-(4-Butylphenyl)-5-propylpyrimidine's effects on other ion channels and receptors are not well understood, which may limit its use in certain experiments. Additionally, 2-(4-Butylphenyl)-5-propylpyrimidine's low solubility in water may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-Butylphenyl)-5-propylpyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield of 2-(4-Butylphenyl)-5-propylpyrimidine. Additionally, further studies are needed to understand 2-(4-Butylphenyl)-5-propylpyrimidine's effects on other ion channels and receptors. 2-(4-Butylphenyl)-5-propylpyrimidine's potential therapeutic applications in the treatment of autoimmune diseases and other inflammatory conditions also warrant further investigation. Finally, research on the long-term effects of 2-(4-Butylphenyl)-5-propylpyrimidine on neuronal and cardiac function is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-Butylphenyl)-5-propylpyrimidine involves several steps, including the reaction of 4-butylbenzaldehyde with ethyl acetoacetate to form 4-butyl-2,4-dihydroxy-3-oxobutanoic acid ethyl ester. This compound is then reacted with urea and ammonium acetate to form 2-(4-Butylphenyl)-5-propylpyrimidine. The yield of 2-(4-Butylphenyl)-5-propylpyrimidine can be improved by using different solvents and reaction conditions.

properties

CAS RN

123740-94-3

Product Name

2-(4-Butylphenyl)-5-propylpyrimidine

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

2-(4-butylphenyl)-5-propylpyrimidine

InChI

InChI=1S/C17H22N2/c1-3-5-7-14-8-10-16(11-9-14)17-18-12-15(6-4-2)13-19-17/h8-13H,3-7H2,1-2H3

InChI Key

OJTZWJNIJQJOEW-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC

synonyms

2-(4-Butylphenyl)-5-propylpyrimidine

Origin of Product

United States

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